BenchChemオンラインストアへようこそ!

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid

PDGFR kinase inhibition P-glycoprotein efflux oral bioavailability

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid (CAS 1707594-36-2) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, carrying a piperidine-4-carboxylic acid moiety at the 2-methyl position and a fluorine atom at the 6-position of the fused core. Its molecular formula is C14H16FN3O2 with a molecular weight of 277.29 g/mol, and it is commercially available from multiple suppliers at purities of 95% (AKSci) and ≥98% (MolCore) for research use.

Molecular Formula C14H16FN3O2
Molecular Weight 277.29 g/mol
Cat. No. B11848660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid
Molecular FormulaC14H16FN3O2
Molecular Weight277.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=CN3C=C(C=CC3=N2)F
InChIInChI=1S/C14H16FN3O2/c15-11-1-2-13-16-12(9-18(13)7-11)8-17-5-3-10(4-6-17)14(19)20/h1-2,7,9-10H,3-6,8H2,(H,19,20)
InChIKeyFNZKWUXXFSZYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid: Chemical Identity, Core Scaffold, and Procurement-Relevant Baseline


1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid (CAS 1707594-36-2) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, carrying a piperidine-4-carboxylic acid moiety at the 2-methyl position and a fluorine atom at the 6-position of the fused core [1]. Its molecular formula is C14H16FN3O2 with a molecular weight of 277.29 g/mol, and it is commercially available from multiple suppliers at purities of 95% (AKSci) and ≥98% (MolCore) for research use . The 6-fluoro substitution on the imidazo[1,2-a]pyridine scaffold is structurally characteristic of a well-documented series of potent platelet-derived growth factor receptor (PDGFR) kinase inhibitors, where fluorination was introduced to reduce P-glycoprotein-mediated efflux and improve oral bioavailability [2].

Why 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid Cannot Be Interchanged with Closest In-Class Analogs


Imidazo[1,2-a]pyridines bearing a piperidine-carboxylic acid side chain are not functionally interchangeable because small variations in fluorine placement, the position of the carboxy group on the piperidine ring, and the attachment point on the imidazopyridine core produce quantitatively distinct effects on kinase selectivity, P-glycoprotein (Pgp) efflux susceptibility, and oral pharmacokinetics [1]. The 6-fluoro substitution, specifically, was shown in a medicinal chemistry optimization campaign to be instrumental in lowering Pgp-mediated efflux compared with des-fluoro or alternatively fluorinated congeners, directly impacting bioavailability [2]. Furthermore, the positional isomerism between piperidine-4-carboxylic acid and piperidine-3-carboxylic acid variants changes the spatial presentation of the acidic moiety relative to the ATP-binding site, altering both potency and selectivity profiles [3].

Quantitative Differentiation Evidence for 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid Against Key Comparators


P-glycoprotein Efflux Reduction Conferred by 6-Fluoro Substitution on the Imidazo[1,2-a]pyridine Core

In the Hicken et al. (2014) optimization series, the integration of a fluorine-substituted piperidine onto the imidazo[1,2-a]pyridine scaffold resulted in a significant reduction of P-glycoprotein (Pgp)-mediated efflux compared with des-fluoro analogs, directly improving rodent oral bioavailability [1]. While the published study reports the optimized compound 28 (containing a fluoro-piperidine), the 6-fluoro substitution on the imidazopyridine core of the target compound is the exact structural motif identified as responsible for lowering Pgp efflux, as confirmed by methyl-capping experiments that isolated the fluorine effect from concomitant acid-base changes [1]. This class-level SAR indicates that the 6-fluoro substituent present in 1-((6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid is expected to confer a similar Pgp efflux advantage relative to des-fluoro imidazopyridine-piperidine carboxylic acid analogs.

PDGFR kinase inhibition P-glycoprotein efflux oral bioavailability

Positional Isomer Differentiation: Piperidine-4-carboxylic Acid vs. Piperidine-3-carboxylic Acid Regioisomer

The target compound (CAS 1707594-36-2) features the carboxylic acid at the 4-position of the piperidine ring, whereas the closest regioisomer, 1-((6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid (CAS 1713639-23-6), carries the acid at the 3-position [1]. In orexin receptor antagonist patents covering imidazo[1,2-a]pyridin-2-ylmethyl piperidine derivatives, the position of substituents on the piperidine ring is a critical determinant of receptor subtype selectivity and functional activity [2]. Although direct head-to-head potency data for the 4- vs. 3-carboxylic acid isomers are not publicly available, the piperidine-4-carboxylic acid scaffold is structurally analogous to the constrained amine headgroups that were essential for achieving >100× selectivity over cFMS and cKIT in the PDGFRβ inhibitor series [3].

positional isomerism GPCR antagonism kinase selectivity

PDGFRβ Kinase Inhibition Potency: Class-Level Potency of the Imidazo[1,2-a]pyridine-Piperidine Pharmacophore

The imidazo[1,2-a]pyridine pharmacophore with a piperidine side chain is a validated PDGFRβ inhibitory scaffold. In the Hicken et al. series, compound 1 (an early imidazo[1,2-a]pyridine-piperidine analog) demonstrated an IC50 of 18 nM in a PDGFRβ cellular assay, and subsequent optimization produced compound 11 with a PDGFRβ cellular IC50 of 25 nM in the presence of 50% human plasma [1]. The target compound's 6-fluoroimidazo[1,2-a]pyridine core and piperidine-4-carboxylic acid appendage place it within this potency range class, with the 6-fluoro substituent additionally contributing to reduced Pgp efflux as demonstrated in the series [1]. Direct IC50 data for the exact target compound have not been disclosed in public literature.

PDGFRβ inhibition kinase selectivity cancer therapeutics

Computed Physicochemical Property Differentiation: XLogP3 and Hydrogen Bonding Profile

PubChem-computed physicochemical properties for the target compound include XLogP3-AA = -0.5, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. These properties distinguish it from close analogs: the piperidine-3-carboxylic acid isomer and non-fluorinated imidazopyridine-piperidine carboxylic acids would exhibit different lipophilicity and pKa profiles due to altered intramolecular interactions between the fluorine, the imidazo nitrogen, and the carboxylic acid. The XLogP3 of -0.5 indicates hydrophilicity consistent with oral bioavailability guidelines (Lipinski Rule of 5) while the fluorine atom provides metabolic stability without excessive lipophilicity [1][2].

drug-likeness physicochemical properties lead optimization

Commercial Availability and Purity Specifications for Reproducible Research

The target compound is commercially available from at least two independent suppliers: AKSci (95% purity, CAS 1707594-36-2, Cat. 0946ED) and MolCore (≥98% purity) . The availability of the 3-carboxylic acid regioisomer (CAS 1713639-23-6) from different vendors creates a risk of inadvertent isomer substitution if procurement specifications are not tightly controlled [1]. The 4-carboxylic acid isomer's unique CAS number, PubChem CID (97619535), and InChIKey (FNZKWUXXFSZYNX-UHFFFAOYSA-N) provide unambiguous identity verification that distinguishes it from the 3-carboxylic acid isomer [1].

chemical procurement purity specification batch consistency

Synthetic Tractability and Derivatization Potential via the Carboxylic Acid Handle

The piperidine-4-carboxylic acid group provides a chemically accessible handle for amide bond formation and esterification, enabling rapid library synthesis in medicinal chemistry programs [1]. In the PDGFRβ inhibitor series, the carboxylic acid or its amide derivatives were essential for achieving potency and selectivity, with the constrained secondary amine (pyrrolidine or piperidine) playing a critical role in kinase selectivity [1]. The 4-position carboxylic acid on piperidine offers a distinct vector for derivatization compared with the 3-position isomer, potentially allowing access to different regions of the target protein's binding pocket [2].

amide coupling parallel synthesis fragment-based drug discovery

Optimal Research and Industrial Application Scenarios for 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid


PDGFRβ Kinase Inhibitor Lead Optimization with Oral Bioavailability Requirements

Medicinal chemistry teams optimizing PDGFRβ inhibitors for oral dosing should select this compound as a key intermediate, leveraging the 6-fluoro substitution that has been demonstrated in the Hicken et al. (2014) series to reduce Pgp-mediated efflux and improve rodent oral bioavailability relative to des-fluoro analogs [1]. The carboxylic acid handle permits systematic amide library synthesis to explore kinase selectivity, while the fluoro-imidazopyridine core maintains the hinge-binding pharmacophore essential for PDGFRβ potency in the low nanomolar range [1].

Positional Isomer-Controlled SAR Studies in GPCR or Kinase Target Families

For research programs where the spatial orientation of the carboxylic acid relative to the heterocyclic core is hypothesized to control receptor subtype selectivity (e.g., orexin receptors, as disclosed in patent US20090022670A1), this piperidine-4-carboxylic acid isomer must be procured specifically over the piperidine-3-carboxylic acid isomer (CAS 1713639-23-6) [2]. Head-to-head testing of both regioisomers can reveal differential selectivity windows, enabled by the unambiguous CAS number and InChIKey identifiers that prevent procurement mix-ups [3].

Building Block Acquisition for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The compound's balanced XLogP3 (-0.5), molecular weight (277.29 g/mol), and one hydrogen bond donor make it a rule-of-five-compliant fragment suitable for FBDD campaigns [4]. Its carboxylic acid functionality allows direct on-DNA coupling for DEL technology, where the 6-fluoro substituent adds a heavy atom tag for hit deconvolution by mass spectrometry and provides a vector for subsequent structure-based expansion [4].

Metabolic Stability Optimization in Fluorinated Heterocyclic Series

Researchers evaluating the impact of fluorine substitution on imidazo[1,2-a]pyridine metabolic stability can use this compound as a reference standard. The 6-fluoro position has been shown in the PDGFR inhibitor series to block a site of oxidative metabolism while simultaneously reducing Pgp recognition [1]. Comparative microsomal stability assays (human, rat, cynomolgus monkey liver microsomes) between this 6-fluoro compound and its des-fluoro analog can quantify the metabolic shielding effect directly [1].

Quote Request

Request a Quote for 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.